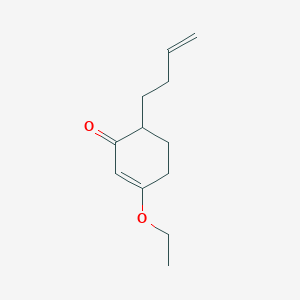
6-(3-Butenyl)-3-ethoxy-2-cyclohexen-1-one
Cat. No. B8660468
M. Wt: 194.27 g/mol
InChI Key: BZXMXADDNQRJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04391827
Procedure details


A solution of 25 g. (0.178 mole) of 3-ethoxy-2-cyclohexen-1-one in 25 ml. of tetrahydrofuran is added dropwise (30 min.) to a -78° C. solution of 0.196 mole of lithium diisopropylamide (from 27.4 ml., 0.196 mole, of diisopropylamine and 85 ml., 0.187 mole, of 2.2 M n-butyl lithium in hexane) in 125 ml. of tetrahydrofuran. The reaction is stirred 30 minutes longer and then 65 ml. (0.374 mole) of hexamethylphosphoramide is added followed by 38.9 ml. (0.383 mole) of 4-bromo-1-butene. The reaction is then allowed to warm to room temperature, stirred 1.5 hours and quenched by addition of 5 ml. (0.277 mole) of water. Most of the solvent is removed under reduced pressure and the residue diluted with one liter ice water and 500 ml. ether. The ether extract is washed with two 300 ml. portions of water, dried over magnesium sulfate and evaporated. Distillation of the crude oil yields 10.1 g. (29%) of the title product.







Name
Yield
29%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH:5]=1)[CH3:2].C([N-]C(C)C)(C)C.[Li+].CN(C)P(N(C)C)(N(C)C)=O.Br[CH2:31][CH2:32][CH:33]=[CH2:34].O>O1CCCC1>[CH2:34]([CH:7]1[C:6](=[O:10])[CH:5]=[C:4]([O:3][CH2:1][CH3:2])[CH2:9][CH2:8]1)[CH2:33][CH:32]=[CH2:31] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.178 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=CC(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.374 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.383 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC=C
|
Step Four
|
Name
|
|
|
Quantity
|
0.277 mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
27.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction is stirred 30 minutes longer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by addition of 5 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the solvent is removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue diluted with one liter ice water and 500 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with two 300 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
portions of water, dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the crude oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yields 10.1 g
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC=C)C1CCC(=CC1=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 29% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
